Top/HDAC-IN-1
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Overview
Description
Top/HDAC-IN-1 is a compound that functions as a histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of histone deacetylases have gained significant attention due to their potential therapeutic applications, particularly in cancer treatment. By inhibiting histone deacetylases, this compound can induce hyperacetylation of histones, leading to changes in gene expression that can promote cell cycle arrest, apoptosis, and differentiation in cancer cells .
Preparation Methods
The synthesis of Top/HDAC-IN-1 typically involves the use of hydroxamic acid derivatives. One common method for preparing hydroxamic acids involves the activation of carboxylic acids as esters or acyl chlorides, followed by nucleophilic acyl substitution with hydroxylamine . Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
Top/HDAC-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxylamine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxamic acid derivatives, while reduction can yield amides.
Scientific Research Applications
Top/HDAC-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the role of histone deacetylases in gene regulation and chromatin remodeling . In biology, it is used to investigate the effects of histone deacetylase inhibition on cell differentiation, proliferation, and apoptosis . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, neurodegenerative diseases, and inflammatory conditions . In industry, it is used in the development of new drugs and imaging agents .
Mechanism of Action
The mechanism of action of Top/HDAC-IN-1 involves the inhibition of histone deacetylases, leading to the accumulation of acetylated histones and non-histone proteins . This hyperacetylation alters chromatin structure, making it more accessible to transcription factors and promoting gene expression. The molecular targets of this compound include various histone deacetylase isoforms, and its effects are mediated through pathways involved in cell cycle regulation, apoptosis, and differentiation .
Comparison with Similar Compounds
Top/HDAC-IN-1 is similar to other histone deacetylase inhibitors, such as vorinostat, panobinostat, and belinostat . it has unique properties that distinguish it from these compounds. For example, this compound may have different selectivity profiles for various histone deacetylase isoforms, leading to distinct biological effects . Additionally, its chemical structure and reactivity may confer advantages in terms of potency, stability, and pharmacokinetics .
Similar Compounds
- Vorinostat
- Panobinostat
- Belinostat
- Romidepsin
- Trichostatin A
These compounds share similar mechanisms of action but may differ in their selectivity, potency, and therapeutic applications .
Properties
Molecular Formula |
C29H27N5O4 |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
(E)-N-hydroxy-3-[4-[[(7-hydroxy-21-methyl-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-17-yl)amino]methyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C29H27N5O4/c1-33-25-10-7-19(30-16-18-4-2-17(3-5-18)6-11-26(36)32-38)14-23(25)29(37)34-13-12-21-22-15-20(35)8-9-24(22)31-27(21)28(33)34/h2-11,14-15,28,30-31,35,38H,12-13,16H2,1H3,(H,32,36)/b11-6+ |
InChI Key |
IIHHHIFZOMXGAV-IZZDOVSWSA-N |
Isomeric SMILES |
CN1C2C3=C(CCN2C(=O)C4=C1C=CC(=C4)NCC5=CC=C(C=C5)/C=C/C(=O)NO)C6=C(N3)C=CC(=C6)O |
Canonical SMILES |
CN1C2C3=C(CCN2C(=O)C4=C1C=CC(=C4)NCC5=CC=C(C=C5)C=CC(=O)NO)C6=C(N3)C=CC(=C6)O |
Origin of Product |
United States |
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